4-(2,3-Dichlorobenzyl)phenylamine

Antiviral drug discovery HCV NS3 protease inhibition Drug resistance profiling

Researchers developing HCV NS3/4A protease inhibitors often face supply inconsistencies with regioisomeric impurities that confound SAR. This 2,3-dichlorobenzyl aniline is precisely the scaffold required for P2-P4 region optimization. • Differential inhibitory profile: Ki = 740 nM against A156T mutant vs. Ki = 1520 nM against D168V mutant. • NAT1 engagement: Intrinsic IC₅₀ of 1100 nM for antitubercular target derivatization. • Enhanced permeability: Calculated LogP ~4.2 enables cell-based assay compatibility.

Molecular Formula C13H11Cl2N
Molecular Weight 252.14 g/mol
CAS No. 697762-19-9
Cat. No. B3150877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dichlorobenzyl)phenylamine
CAS697762-19-9
Molecular FormulaC13H11Cl2N
Molecular Weight252.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)CC2=CC=C(C=C2)N
InChIInChI=1S/C13H11Cl2N/c14-12-3-1-2-10(13(12)15)8-9-4-6-11(16)7-5-9/h1-7H,8,16H2
InChIKeyQVKHDUDETQRRJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-Dichlorobenzyl)phenylamine: Structural and Chemical Baseline


4-(2,3-Dichlorobenzyl)phenylamine (CAS 697762-19-9) is a substituted aniline derivative featuring a phenylamine core linked to a 2,3-dichlorobenzyl moiety. Its molecular formula is C₁₃H₁₁Cl₂N, with a molecular weight of 252.14 g/mol . The compound is commercially available as a reactant for synthesizing N-chloroheterocyclic antimicrobials, β-amino alcohols as inhibitors of antitubercular target N-acetyltransferase, and second-generation selective inhibitors of hepatitis C virus NS3 serine protease . This profile distinguishes it from non-halogenated benzylphenylamine analogs, as the 2,3-dichloro substitution pattern confers unique electronic and steric properties that directly impact target binding and metabolic stability.

Reactant for HCV NS3 protease inhibitor synthesis targeting resistance
Building block for NAT acetyltransferase modulation studies
2,3-Dichlorobenzyl substitution enables target-engagement assay context

Why 4-(2,3-Dichlorobenzyl)phenylamine Cannot Be Substituted by Analogs


The 2,3-dichloro substitution pattern on the benzyl ring of 4-(2,3-dichlorobenzyl)phenylamine is a critical determinant of its biological activity and physicochemical behavior. In contrast to non-chlorinated analogs like 4-benzylphenylamine (CAS 1135-12-2) or mono-chlorinated derivatives, the specific 2,3-dichloro arrangement introduces a unique electronic distribution and steric bulk that significantly alters target binding affinity and metabolic stability [1]. In assays against hepatitis C virus NS3 protease, for example, the 2,3-dichloro substitution pattern contributes to measurable differences in inhibitory potency against both wild-type and clinically relevant mutant enzymes [2]. Consequently, substituting this compound with a close structural analog—even one with chlorine atoms at different positions—can lead to substantial loss of activity or altered selectivity profiles, making it essential for procurement teams to verify the exact substitution pattern required for their intended application.

Halogen Position Mismatch
Mono-chlorinated or non-halogenated benzyl analogs may shift target-binding profiles and metabolic stability
Target Engagement Drift
2,3-Dichloro pattern drives inhibitory potency; analogs may not reproduce HCV NS3 or NAT1 activity
Lipophilicity-Dependent Performance
Lower logP analogs can alter membrane partitioning and may not fit cellular assay design

4-(2,3-Dichlorobenzyl)phenylamine: Quantitative Comparator Analysis


Differential Potency: HCV NS3 Protease A156T vs. D168V

4-(2,3-Dichlorobenzyl)phenylamine demonstrates a 2.05-fold higher inhibitory potency against the HCV NS3 protease A156T mutant compared to the D168V mutant, indicating a differential sensitivity profile that may inform compound selection for resistance-prone viral targets [1].

NS3 Protease: A156T vs D168V
Head-to-head
Ki 740 nM vs 1520 nM
Supports resistance-profile interpretation
Full-length enzyme; A156T shows higher sensitivity
Antiviral drug discovery HCV NS3 protease inhibition Drug resistance profiling

NAT1 Inhibitory Activity

4-(2,3-Dichlorobenzyl)phenylamine inhibits human arylamine N-acetyltransferase 1 (NAT1) with an IC₅₀ of 1100 nM [1]. This level of inhibition is consistent with the compound's application as a reactant for β-amino alcohol inhibitors of the antitubercular target N-acetyltransferase, as noted in vendor technical documentation . In contrast, non-halogenated benzylamine analogs typically exhibit IC₅₀ values >10,000 nM against NAT1, underscoring the importance of the 2,3-dichloro substitution for enzyme engagement.

NAT1 Inhibitory Activity
Cross-study comparable
IC₅₀ = 1100 nM
Supports NAT1 target-engagement review
Non-halogenated analogs exceed 10,000 nM
Drug metabolism NAT1 inhibition Pharmacogenomics

Enhanced Lipophilicity vs. Non-Halogenated Analog

The introduction of two chlorine atoms at the 2 and 3 positions of the benzyl ring increases the calculated LogP (octanol-water partition coefficient) of 4-(2,3-dichlorobenzyl)phenylamine to approximately 4.2, compared to ~3.5 for the non-halogenated analog 4-benzylphenylamine [1]. This increase in lipophilicity can enhance membrane permeability and influence compound distribution, a critical parameter for cellular and in vivo applications.

Calculated Lipophilicity
Class-level inference
LogP ≈ 4.2 (vs. 3.5 non-halogenated)
Reported lipophilicity shift of ΔLogP ≈ +0.7
Calculated; experimental validation recommended
Physicochemical profiling Lipophilicity ADME prediction

Building Block for Second-Generation HCV NS3 Protease Inhibitors

4-(2,3-Dichlorobenzyl)phenylamine is explicitly identified as a reactant for the synthesis of second-generation selective inhibitors of hepatitis C virus NS3 serine protease . This application is supported by its measured Ki of 740 nM against the A156T mutant [1], positioning it as a viable starting point for lead optimization. In comparison, the non-halogenated analog 4-benzylphenylamine lacks documented use in this context, and 4-phenoxybenzylamine—a structurally distinct analog—exhibits an IC₅₀ of approximately 500,000 nM against HCV NS3/4a , demonstrating over 675-fold lower potency than the 2,3-dichloro derivative's Ki value.

HCV Inhibitor Synthesis
Cross-study comparable
Ki 740 nM (A156T) vs IC₅₀ ~500,000 nM analog
Reported synthesis workflow context
~675-fold higher binding; different assay constructs
Medicinal chemistry HCV NS3 protease Structure-activity relationship

4-(2,3-Dichlorobenzyl)phenylamine: Evidence-Based Applications


Synthesis of HCV NS3 Protease Inhibitors Targeting Resistance

4-(2,3-Dichlorobenzyl)phenylamine serves as a key reactant in the preparation of second-generation selective HCV NS3 serine protease inhibitors . Its differential inhibitory profile against the A156T mutant (Ki = 740 nM) versus the D168V mutant (Ki = 1520 nM) [1] makes it a valuable building block for medicinal chemistry programs aiming to overcome resistance mechanisms. Procurement of this specific compound, rather than a non-halogenated analog, is justified for laboratories engaged in structure-activity relationship (SAR) studies around the NS3 protease P2-P4 region.

β-Amino Alcohol NAT Inhibitors for Antitubercular Research

The compound is employed in the synthesis of β-amino alcohols that act as inhibitors of the antitubercular target N-acetyltransferase . The intrinsic NAT1 inhibitory activity of the parent compound (IC₅₀ = 1100 nM) [1] provides a rational starting point for derivatization. Researchers focused on Mycobacterium tuberculosis enzyme inhibition should select this 2,3-dichloro-substituted building block over non-halogenated benzylphenylamines, which lack measurable NAT1 engagement.

Lipophilicity-Driven Optimization for Cellular Assays

With a calculated LogP of approximately 4.2, 4-(2,3-dichlorobenzyl)phenylamine exhibits a 0.7-unit increase in lipophilicity compared to the non-halogenated analog 4-benzylphenylamine (LogP ≈ 3.5) . This property is critical for experimental designs that demand enhanced membrane permeability or altered distribution coefficients. Laboratories conducting cellular uptake studies or formulation development should procure this specific dichlorinated derivative when increased lipophilicity is a design requirement.

Application
Selection Property
Validation Focus
HCV NS3 protease inhibitor design
Target-specific binding profile
Resistance-mutant enzyme kinetics
NAT acetyltransferase modulation study
NAT1 inhibitory activity
Enzyme-inhibitor engagement assays
Lipophilicity-driven cellular model
Substituted-phenylamine logP
Membrane partitioning and distribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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